molecular formula C35H38N2O4 B302962 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

Cat. No. B302962
M. Wt: 550.7 g/mol
InChI Key: QUMONHSFWKDYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide, also known as BVT.2733, is a novel and potent small molecule inhibitor of the protein tyrosine phosphatase SHP2. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer.

Mechanism of Action

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide inhibits the activity of SHP2 by binding to its catalytic domain and inducing a conformational change that disrupts its enzymatic activity. This inhibition leads to the suppression of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been shown to have potent antitumor activity in vitro and in vivo. In preclinical models, 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and colon cancer. 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide is its specificity for SHP2, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the development of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide. One potential application is in the treatment of cancer, either as a monotherapy or in combination with other treatments. Another potential application is in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, which are also associated with dysregulated cell signaling pathways. Further research is needed to fully understand the potential of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide involves several steps, including the condensation of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide with 4-(4-aminobenzyl)-3-hydroxybenzoic acid, followed by the introduction of a tert-butylbenzoyl group. The final product is obtained through a purification process involving column chromatography and recrystallization.

Scientific Research Applications

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been extensively studied in various preclinical models, including cell lines and animal models. These studies have demonstrated that 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide inhibits the activity of SHP2, a protein tyrosine phosphatase that plays a critical role in regulating cell signaling pathways. SHP2 is overexpressed in many types of cancer and has been shown to promote tumor growth and metastasis.

properties

Product Name

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

Molecular Formula

C35H38N2O4

Molecular Weight

550.7 g/mol

IUPAC Name

4-tert-butyl-N-[4-[[4-[(4-tert-butylbenzoyl)amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide

InChI

InChI=1S/C35H38N2O4/c1-34(2,3)26-13-9-24(10-14-26)32(40)36-28-17-7-22(20-30(28)38)19-23-8-18-29(31(39)21-23)37-33(41)25-11-15-27(16-12-25)35(4,5)6/h7-18,20-21,38-39H,19H2,1-6H3,(H,36,40)(H,37,41)

InChI Key

QUMONHSFWKDYQI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.